Fondaren - 22916-01-4

Fondaren

Catalog Number: EVT-13894696
CAS Number: 22916-01-4
Molecular Formula: C13H17NO4
Molecular Weight: 251.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fondaren, with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol, is a synthetic compound known for its unique chemical properties and diverse applications across various fields, including chemistry, biology, and medicine. Its IUPAC name is [2-(4,5-dimethyl-1,3-dioxolan-2-yl)phenyl] N-methylcarbamate. Fondaren is classified as a carbamate derivative, which indicates its functional group characteristics that contribute to its reactivity and utility in scientific research .

Synthesis Analysis

Methods

Fondaren can be synthesized using various methods, with one common approach involving the reaction of specific reagents under controlled conditions. For instance, a notable synthesis method includes the use of concentrated hydrochloric acid and organic acids to facilitate the formation of the compound through a one-step reaction involving o-phenylenediamine derivatives and ketene structures. This method has been optimized to improve yield and reduce by-products .

Technical Details

The synthesis typically requires maintaining specific temperatures (e.g., 50-90 °C) and utilizing reducing agents to promote the desired chemical transformations. The process may also involve post-treatment steps to purify the final product, such as adding ammonia water at low temperatures to facilitate solid precipitation .

Molecular Structure Analysis

Structure

Fondaren's molecular structure consists of a phenyl ring substituted with a 1,3-dioxolane moiety and an N-methylcarbamate group. The presence of these functional groups contributes to its reactivity and biological activity.

Data

The InChI representation for Fondaren is InChI=1S/C13H17NO4/c1-8-9(2)17-12(16-8)10-6-4-5-7-11(10)18-13(15)14-3/h4-9,12H,1-3H3,(H,14,15). Its structural complexity allows for various interactions with biological targets, making it an interesting compound for further study .

Chemical Reactions Analysis

Reactions

Fondaren undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by common reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles that can react with the carbamate functional group.

Technical Details

The specific conditions under which these reactions occur can significantly influence the yield and purity of the products formed. For example, oxidation reactions may lead to the formation of carboxylic acids or ketones from Fondaren, while reduction reactions can yield amines or alcohols .

Mechanism of Action

The mechanism of action of Fondaren involves its interaction with cellular components at the molecular level. It is believed to exert effects by binding to specific targets within cells, modulating their activity through covalent interactions or competitive inhibition.

Data

Physical and Chemical Properties Analysis

Physical Properties

Fondaren is characterized by its solid state at room temperature and exhibits stability under standard laboratory conditions. Its melting point and solubility characteristics are essential for determining its application in various experimental setups.

Chemical Properties

The chemical properties include reactivity towards nucleophiles due to the presence of the carbamate group. Fondaren's reactivity profile makes it suitable for use in organic synthesis and medicinal chemistry applications .

Applications

Fondaren has a wide range of scientific applications:

  • Chemistry: Used as a reagent in organic synthesis.
  • Biology: Studied for potential effects on cellular processes and as a bioactive compound.
  • Medicine: Explored for therapeutic potential in treating diseases due to its unique chemical properties.
  • Industry: Utilized in producing specialty chemicals and materials due to its favorable reactivity profile .
Historical Development and Evolution of Synthetic Heparin Mimetics

Emergence of Fondaparinux as a Paradigm Shift in Anticoagulant Design

Fondaparinux (Arixtra®) emerged as a revolutionary anticoagulant by addressing critical limitations of naturally derived heparins. Unfractionated heparin (UFH) and low-molecular-weight heparins (LMWHs) are biologically extracted, heterogeneous mixtures with variable chain lengths (5–100 kDa), leading to unpredictable pharmacokinetics and anticoagulant responses [1] [7]. Their inherent structural diversity necessitated rigorous batch-to-batch monitoring and carried risks of contamination—exemplified by the 2008 heparin contamination crisis that caused fatalities [3]. Fondaparinux, a synthetic pentasaccharide (molecular weight: 1,728 Da), represented a paradigm shift through chemical homogeneity, target specificity, and elimination of animal-derived components [1] [6].

Unlike heparins, which inhibit both Factor Xa (FXa) and thrombin (Factor IIa), Fondaparinux’s sequence (D-GlcNS6S-α-(1,4)-D-GlcA-β-(1,4)-D-GlcNS3,6S-α-(1,4)-L-IdoA2S-α-(1,4)-D-GlcNS6S-OMe) exclusively binds antithrombin III (AT). This binding induces a conformational change in AT, enhancing its affinity for FXa by ~300-fold without inhibiting thrombin directly [1] [9]. This selectivity minimized off-target interactions, reducing risks like heparin-induced thrombocytopenia (HIT), as Fondaparinux lacks affinity for platelet factor 4 (PF4) [2] [6]. Clinical trials confirmed its efficacy: phase III studies demonstrated a 55% relative risk reduction in venous thromboembolism (VTE) after orthopedic surgery compared to enoxaparin (LMWH) [1] [9].

Table 1: Fondaparinux vs. Natural Heparin: Key Molecular and Functional Distinctions

PropertyUnfractionated HeparinFondaparinux
SourceAnimal tissues (porcine/cow)Chemical synthesis
Molecular Weight3–30 kDa (heterogeneous)1,728 Da (monodisperse)
Target SpecificityFXa + IIaFXa only (via AT)
HIT RiskHigh (UFH) / Moderate (LMWH)Negligible
Synthesis ComplexityExtraction/purification50+ chemical steps
Batch ConsistencyVariableHigh

Key Milestones in the Rational Design of Pentasaccharide-Based Antithrombotics

The development of Fondaparinux was guided by decades of research into heparin’s AT-binding domain. Key milestones include:

  • Structural Elucidation (1980s): In 1983, Lindahl and colleagues identified the minimal AT-binding sequence as a pentasaccharide within heparin [3] [7]. This motif contained a rare 3-O-sulfated glucosamine residue critical for high-affinity AT binding.
  • First Total Synthesis (1984–1987): Choay and Petitou developed the inaugural synthetic route to this pentasaccharide, confirming its FXa-selective inhibition in vitro [7] [9]. However, this prototype lacked metabolic stability due to rapid renal clearance.
  • Introduction of the O-Methyl Group (1990s): Adding a methyl group at the reducing end of the glucosamine unit (creating Fondaparinux) stabilized the anomeric center, preventing nonspecific plasma protein binding and extending its half-life to 17–21 hours [6] [9]. This modification enabled once-daily dosing in clinical settings.
  • Scale-Up and Commercialization (2002): Fondaparinux (Arixtra®) gained FDA/EMA approval for VTE prophylaxis after large-scale phase III trials (e.g., PENTATHLON, EPHESUS) demonstrated superiority over enoxaparin [1] [9].

Subsequent efforts focused on optimizing Fondaparinux’s scaffold. Idraparinux, a hypermethylated and fully O-sulfated analogue, exhibited 30-fold higher AT affinity and a half-life of 130 hours, enabling weekly dosing [3] [8]. However, phase III trials revealed unacceptable bleeding risks, halting its development [8]. More recently, analogue Rrt1.17, isolated from crude Fondaparinux, showed enhanced in vivo anticoagulant activity and metabolic stability in rat models, underscoring ongoing structure-activity relationship (SAR) refinements [4].

Table 2: Evolution of Synthetic Pentasaccharide Anticoagulants

MilestoneCompoundStructural InnovationPharmacological Outcome
Natural AT-Binding SiteHeparin fragmentNative sequence (no modifications)Rapid clearance; low bioavailability
First SyntheticOrg31540/SR90107ANative sequence (synthetic replica)Improved purity; unstable in vivo
Stabilized AnomerFondaparinuxO-Methyl at reducing endt₁/₂=17–21 h; once-daily dosing
Hyper-sulfatedIdraparinuxN-Sulfates → O-Sulfates; methylationt₁/₂=130 h; weekly dosing (abandoned)
Efficient AnalogueRrt1.17Modified sulfation patternEnhanced activity vs. Fondaparinux

Comparative Analysis of Early Synthetic Strategies vs. Contemporary Methodologies

Early synthetic routes to Fondaparinux were hampered by low efficiency and scalability challenges. The original 50-step synthesis by Petitou and colleagues required:

  • Linear Glycosylation: Sequential coupling of monosaccharide units, demanding repetitive protection/deprotection.
  • Low Stereoselectivity: Iduronic acid (IdoA) α-linkages proved difficult to achieve, often yielding mixtures requiring chromatography.
  • Minimal Convergency: Limited modularity increased step counts and reduced overall yield to <0.1% [3] [7].

Contemporary strategies prioritize convergence, stereocontrol, and chemo-enzymatic approaches:

  • Convergent Block Assembly: Borbás’s "[2+3]" coupling synthesized Idraparinux in 39 steps by pairing disaccharide donors (ABCD) with trisaccharide acceptors (EFGH) [3]. This reduced intermediate purification and improved yields.
  • One-Pot Glycosylation: Wong and Dey pioneered programmable one-pot methods using pre-activated thioglycoside donors. Their 2020 synthesis of Fondaparinux achieved >20% yield in dramatically fewer steps by leveraging automated solid-phase techniques [3] [4].
  • C-H Activation and Catalysis: Gold-catalyzed glycosylations and silver-assisted couplings now enable selective α-iduronate formation, historically the bottleneck [3].

Enzymatic synthesis has also gained traction. Heparan sulfate (HS) sulfotransferases and glycosyltransferases allow precise installation of sulfo groups and uronic acid epimerization, though scaling remains challenging [5]. Modern chemoenzymatic platforms combine synthetic disaccharide precursors with enzymatic elongation, enhancing fidelity while cutting steps.

Table 3: Synthetic Methodologies: Evolution of Fondaparinux Production

Synthetic ApproachStepsOverall YieldKey InnovationsLimitations
Early Linear (Petitou)>50<0.1%First total synthesisLow yield; poor stereoselectivity
Convergent [2+3] (Borbás)39~5%Modular disaccharide + trisaccharide couplingComplex protecting group management
One-Pot (Wong/Dey)15>20%Automated building block assemblyDonor activation optimization
Chemoenzymatic20–3010–15%Enzymatic sulfation/epimerizationEnzyme cost/stability

Properties

CAS Number

22916-01-4

Product Name

Fondaren

IUPAC Name

[2-(4,5-dimethyl-1,3-dioxolan-2-yl)phenyl] N-methylcarbamate

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

InChI

InChI=1S/C13H17NO4/c1-8-9(2)17-12(16-8)10-6-4-5-7-11(10)18-13(15)14-3/h4-9,12H,1-3H3,(H,14,15)

InChI Key

KHOCVCJZJLCLGP-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(O1)C2=CC=CC=C2OC(=O)NC)C

Isomeric SMILES

C[C@@H]1[C@@H](OC(O1)C2=CC=CC=C2OC(=O)NC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.